molecular formula C14H14N8O2 B2848502 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide CAS No. 1904259-52-4

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Cat. No. B2848502
CAS RN: 1904259-52-4
M. Wt: 326.32
InChI Key: LWVMRIXWVNMGEW-UHFFFAOYSA-N
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Description

“6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide”, also known as PHA-767491, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It belongs to the class of organic compounds known as 6-alkylaminopurines, which are compounds that contain an alkylamine group attached at the 6-position of a purine . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A ligand-based and target-based rational drug design strategy was employed to build a virtual library of new compounds . A known active scaffold was used as a molecular base to design new derivatives . After modelling studies, a synthetic approach to generate selective ligands was developed and applied in synthesising a set of derivatives that were obtained in good to excellent yield .

Scientific Research Applications

Cancer Research

This compound has been used in cancer research, particularly in the study of the phosphatidylinositol-3 kinase (PI3K) pathway . This pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers . The compound has been used in the design of new derivatives that act as selective inhibitors for the PI3Kα and PI3Kγ targets .

Antitumor Activity

The compound has demonstrated antitumor activity, particularly against human leukemia cells . It has been observed to induce apoptosis, disrupt mitochondrial potential, and cause an accumulation of reactive oxygen species (ROS) in treated K562 cells .

Inhibition of Checkpoint Kinase 1 (CHK1)

The compound, also known as PHA-767491, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a potential target for cancer therapy.

Drug Design and Synthesis

The compound has been used as a molecular base in the design and synthesis of new derivatives . A synthetic approach to generate selective ligands was developed and applied in synthesising a set of derivatives that were obtained in good to excellent yield .

Study of Akt/HIF Pathway

Both derivatives of the compound exhibited increased expression of Akt and CA IX genes, suggesting activation of the Akt/HIF pathway . This pathway is involved in cellular survival and adaptation to hypoxia, a condition often found in solid tumors .

Antimicrobial, Antioxidant and Anti-inflammatory Activities

A series of novel N‐9 substituted 6‐morpholino‐9H‐purine derivatives were designed and synthesized, and these compounds were screened for in vitro antimicrobial, antioxidant and anti-inflammatory activities .

properties

IUPAC Name

6-morpholin-4-yl-N-(7H-purin-6-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O2/c23-14(21-13-11-12(18-7-17-11)19-8-20-13)9-5-10(16-6-15-9)22-1-3-24-4-2-22/h5-8H,1-4H2,(H2,17,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMRIXWVNMGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

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